4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a benzo[d][1,3]dioxol-5-ylmethyl group, a piperazin-1-yl group, and a 7-methoxy-2H-chromen-2-one group . These groups are common in many bioactive compounds.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a chromen-2-one (a type of heterocyclic compound), a methoxy group attached to the 7th carbon of the chromen-2-one, and a piperazine ring attached to the 4th carbon of the chromen-2-one via a methylene bridge .科学的研究の応用
Metabolism and Disposition Studies
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one has been the subject of various studies focusing on its metabolism and disposition. For example, in a study on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, the compound was shown to be extensively metabolized, with significant elimination occurring via feces. The study identified various metabolites and provided insights into the pharmacokinetic behavior of the drug, potentially contributing to the understanding of similar compounds such as this compound (Renzulli et al., 2011).
Receptor Occupancy and Drug Development
The compound has implications in the development of drugs targeting specific receptors in the brain. One study focused on the occupancy of the 5-HT(1A) receptor by a novel antagonist, providing a foundation for understanding the receptor interactions and the potential treatment implications for anxiety and mood disorders. This knowledge can be beneficial in the development and optimization of drugs similar to this compound (Rabiner et al., 2002).
Understanding Psychoactive Substance Prevalence
Studies have also utilized hair analysis to understand the prevalence of new psychoactive substances, including compounds structurally related to this compound. This research provides valuable insights into the patterns of drug use and can guide public health policies and treatment strategies (Rust et al., 2012).
Understanding Drug Interactions and Effects
Further research has been done on the subjective effects following administration of piperazine derivatives, providing a deeper understanding of their psychopharmacological profile. This information is crucial for predicting and managing the effects of drugs similar to this compound in clinical or recreational settings (Lin et al., 2011).
将来の方向性
作用機序
Target of Action
Similar compounds have been found to influenceGABA-ergic neurotransmission in the brain
Mode of Action
It’s suggested that the compound might influence gaba-ergic neurotransmission in the brain . This could involve enhancing the activity of GABA, an inhibitory neurotransmitter, leading to decreased neuronal excitability.
Biochemical Pathways
The compound’s influence on GABA-ergic neurotransmission suggests that it may affect the GABAergic pathway. This pathway plays a crucial role in maintaining the balance between neuronal excitation and inhibition. Alterations in this pathway can lead to various neurological disorders, including epilepsy and depression .
Pharmacokinetics
The compound is predicted to have high gi absorption and bbb permeability, suggesting good bioavailability . It’s also predicted to be a substrate for P-glycoprotein, which could influence its distribution and elimination .
Result of Action
The compound’s potential influence on GABA-ergic neurotransmission could result in decreased neuronal excitability. This could potentially lead to anticonvulsant effects, as seen in similar compounds . Additionally, alterations in GABAergic signaling could potentially have antidepressant effects .
特性
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-27-18-3-4-19-17(11-23(26)30-21(19)12-18)14-25-8-6-24(7-9-25)13-16-2-5-20-22(10-16)29-15-28-20/h2-5,10-12H,6-9,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCXUMQYSBTQDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。